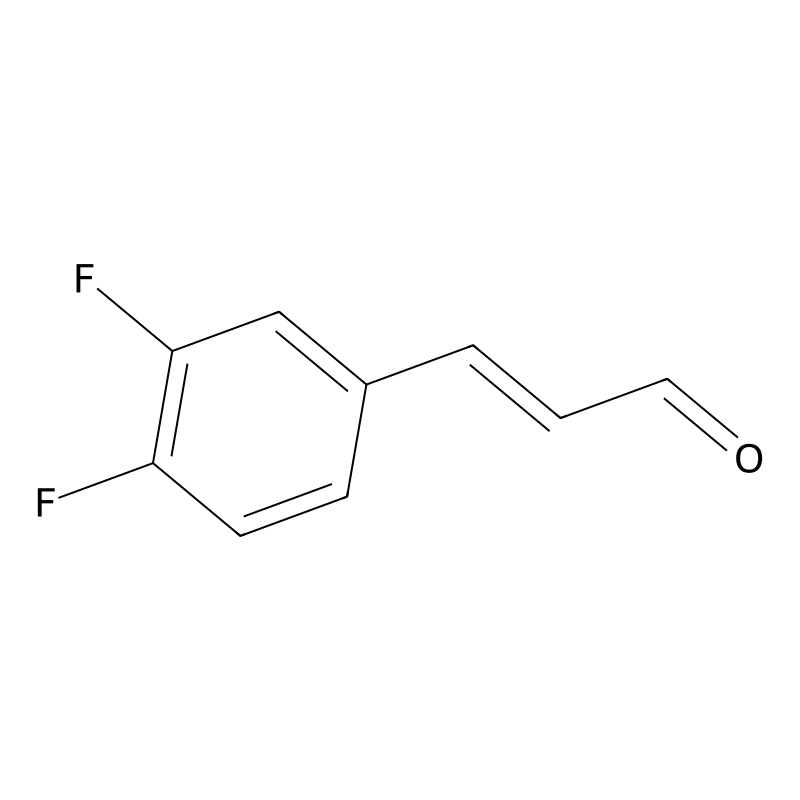

(E)-3-(3,4-Difluorophenyl)acrylaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(E)-3-(3,4-Difluorophenyl)acrylaldehyde is an organic compound characterized by its unique structure, which includes a conjugated double bond and an aldehyde functional group. This compound is part of the larger family of α,β-unsaturated aldehydes, which are known for their reactivity and versatility in organic synthesis. The presence of fluorine atoms in the aromatic ring enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

The molecular formula for (E)-3-(3,4-Difluorophenyl)acrylaldehyde is C₉H₇F₂O, and it has a molecular weight of approximately 182.15 g/mol. The compound features a difluorinated phenyl group attached to an acrylaldehyde backbone, which contributes to its unique reactivity patterns and potential biological activities.

- Michael Addition: This compound can act as an electrophile in Michael addition reactions with nucleophiles, forming adducts that can be further transformed into various derivatives.

- Aldol Condensation: Under basic conditions, it can undergo aldol condensation with other carbonyl compounds to form β-hydroxy aldehydes or ketones.

- Electrophilic Aromatic Substitution: The difluorophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

The reactivity of (E)-3-(3,4-Difluorophenyl)acrylaldehyde is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize certain reaction intermediates.

Various synthetic routes exist for the preparation of (E)-3-(3,4-Difluorophenyl)acrylaldehyde. Some common methods include:

- Aldol Reaction: This involves the condensation of a fluorinated aromatic aldehyde with an appropriate ketone or aldehyde under basic conditions.

- Fluorination Reactions: Direct fluorination of phenylacrylic compounds using fluorinating agents can yield difluorinated derivatives.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to introduce the difluorophenyl group onto an acrylaldehyde scaffold.

These methods allow for the efficient synthesis of (E)-3-(3,4-Difluorophenyl)acrylaldehyde while maintaining control over stereochemistry and functional group placement.

(E)-3-(3,4-Difluorophenyl)acrylaldehyde has potential applications in various fields:

- Medicinal Chemistry: Due to its structural features and potential biological activity, this compound could serve as a lead structure for developing new pharmaceuticals targeting various diseases.

- Material Science: The compound's unique electronic properties may be exploited in the development of advanced materials such as organic semiconductors or sensors.

- Organic Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex organic molecules.

Several compounds share structural similarities with (E)-3-(3,4-Difluorophenyl)acrylaldehyde. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-Fluorophenyl)acrylaldehyde | Contains a fluorinated phenyl group | Less reactive than its difluorinated counterpart |

| 2-Fluoro-2-(3-nitrophenyl)acetaldehyde | Nitro group enhances reactivity | Potentially higher biological activity |

| 4-(Trifluoromethyl)benzaldehyde | Trifluoromethyl group increases lipophilicity | Often used in agrochemicals |

(E)-3-(3,4-Difluorophenyl)acrylaldehyde is unique due to its specific difluoro substitution pattern on the aromatic ring, which may impart distinct chemical properties compared to these similar compounds. Its reactivity profile and potential applications make it a candidate for further investigation in both synthetic and medicinal chemistry contexts.